Antipsychotic Agents: Compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which have shown antipsychotic-like activity in animal models by potentially interacting with neurotransmitter systems other than dopamine receptors [ [] ].
Peroxisome Proliferator-Activated Receptor (PPAR) Modulators: Derivatives such as 3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559) exhibiting PPARγ agonistic activity, potentially useful for metabolic disorders [ [] ].
Adenosine Receptor Antagonists: 8-Heterocycle-substituted xanthines demonstrating potent and selective antagonism towards the A2B adenosine receptor, suggesting potential applications in treating inflammatory diseases and asthma [ [], [], [] ].
Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) subtype 5. It has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. [, , ]
Relevance: CDPPB shares a core pyrazole ring structure with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The presence of aromatic rings attached to the pyrazole core, specifically the two phenyl groups in CDPPB and the benzothiazole group in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, suggests potential similarities in their binding interactions and pharmacological profiles. Furthermore, both compounds possess an amide linker connecting the pyrazole moiety to an aromatic system, further emphasizing their structural kinship. [, , ]
Compound Description: VU-1545 is a potent and selective positive allosteric modulator of mGluR5. It exhibits improved potency compared to CDPPB in both binding and functional assays. []
Relevance: Similar to CDPPB, VU-1545 shares the central pyrazole ring and the amide linker with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The variations in substituents on the aromatic rings, such as the nitro group in VU-1545 and the nitro and methyl groups in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, highlight the impact of these modifications on potency and selectivity within this class of compounds. []
MPEP (2-methyl-6-(phenylethynyl)pyridine)
Compound Description: MPEP is a selective antagonist of mGluR5, often used as a pharmacological tool to investigate the role of this receptor. [, ]
Relevance: Although MPEP lacks the pyrazole core found in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide and the previous two compounds, it serves as a valuable point of comparison. The research on CDPPB analogs, including VU-1545, demonstrated that some compounds within this structural class bind to the same allosteric site on mGluR5 as MPEP. [] This suggests that despite the structural differences, there might be some overlap in the binding sites or mechanisms of action between these compounds.
(Compound Description): This aminopyrazole compound is a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (compound 1 in the referenced study). It exhibits antipsychotic-like activity in behavioral animal tests and was also found to be toxic. []
(Relevance): This compound shares the central pyrazole ring structure and the 2-fluorophenyl ketone moiety with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The key difference lies in the presence of a benzothiazole group connected via an acetamide linker in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide compared to the dimethyl substitution on the pyrazole ring in this compound. Despite these differences, the shared structural features suggest potential similarities in their pharmacological profiles. []
(Compound Description): This pyrazole derivative, like known antipsychotics, was found to reduce spontaneous locomotion in mice at doses that did not cause ataxia. Importantly, it did not bind to D2 dopamine receptors in vitro, distinguishing it from typical antipsychotics. []
(Relevance): This compound shares the core pyrazole ring structure with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The presence of a 3-chlorophenyl group attached to the pyrazole ring in both compounds, albeit through different linking groups, suggests potential similarities in their binding affinities or interactions with biological targets. []
(Compound Description): MRE2028F20 displays high affinity for the A2B adenosine receptor subtype with a Ki value of 38 nM. It exhibits good selectivity against other adenosine receptor subtypes, making it a promising candidate for investigating A2B receptor-related diseases. [, ]
(Relevance): MRE2028F20 shares the core pyrazole ring structure with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. Both compounds feature an acetamide linker connected to an aromatic system. The presence of a xanthine moiety in MRE2028F20 and a benzothiazole group in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide highlights how different heterocyclic systems can be incorporated while maintaining some degree of structural similarity. [, ]
(Compound Description): MRE2029F20 is a highly potent and selective A2B adenosine receptor antagonist. It exhibits a Ki value of 5.5 nM for A2B receptors, demonstrating excellent affinity and selectivity over other adenosine receptor subtypes. [, , , ]
(Relevance): Similar to MRE2028F20, MRE2029F20 shares the central pyrazole ring and the acetamide linker with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The variations in substituents and linking groups between these compounds underscore the versatility of the pyrazole scaffold for developing selective ligands targeting different receptor subtypes. [, , , ]
(Compound Description): MRE2030F20 is a potent A2B adenosine receptor antagonist with a Ki value of 12 nM, demonstrating significant affinity for this receptor subtype. []
(Relevance): MRE2030F20 shares the core pyrazole ring, the acetamide linker, and the 3,4-dimethoxyphenyl substituent with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The presence of a xanthine moiety in MRE2030F20 instead of the benzothiazole group found in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide highlights how modifications to heterocyclic systems can influence receptor selectivity and binding affinity. []
(Compound Description): FP-1 is a substituted aminopyrazole that was found to induce mammary gland neoplasia in male rats within 13 weeks of treatment. This finding led to investigations into the structural features responsible for this effect. []
(Relevance): FP-1 shares the central pyrazole ring structure and the 2-fluorobenzoyl moiety with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The presence of the acetamide linker in both compounds, albeit connected to different groups, further underscores their structural similarities. Understanding the structure-activity relationships of these compounds, particularly regarding their potential for inducing mammary gland neoplasia, is crucial for drug development. []
FP-2 (Diethyl glycine analog of FP-1)
(Compound Description): FP-2 is a structural analog of FP-1 where the side chain is replaced with a diethyl glycine group. Similar to FP-1, FP-2 was also found to induce mammary gland neoplasms in male rats. []
(Relevance): The research on FP-1 and FP-2 indicated that the neoplastic effect was not influenced by the structure of the side chain but resided in the core pyrazole nucleus. This finding suggests that the shared pyrazole ring between these compounds and N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide warrants further investigation to understand any potential risks associated with this structural motif. []
(Compound Description): This series of compounds, synthesized by condensing 7-chloro-6-fluoro-2-amino-benzothiazole with various substituted anilines, exhibited potent antimicrobial and antioxidant activities. [, ]
(Relevance): These derivatives share the 1,3-benzothiazol-2-yl-pyrazole core structure with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The key difference lies in the presence of the acetamide linker and nitro group on the pyrazole ring in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This comparison underscores the importance of specific substitutions on the core structure for modulating biological activity. [, ]
(Compound Description): This compound is a key intermediate in the synthesis of various chromone and pyrazole derivatives. Its antibacterial activity has been investigated. []
(Relevance): Although structurally distinct from N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, it is a precursor to the pyrazole derivative 4-chloro-5-methyl-2-[5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-yl]phenol, which shares the pyrazole ring system with the main compound, highlighting the potential of this synthetic route for accessing related compounds with diverse biological activities. []
(Compound Description): This compound is a pyrazole derivative synthesized from 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one and has been evaluated for its antibacterial activity. []
(Relevance): This compound shares the core pyrazole ring structure and a halogen-substituted phenyl group with N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The presence of a 2,3,4,5-tetrafluorophenyl group in this compound and a benzothiazole group in N-1,3-benzothiazol-2-yl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide highlights the potential for exploring different aromatic substitutions on the pyrazole ring to optimize biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.